molecular formula C15H12F2O B1441728 1,3-Bis(2-fluorophenyl)propan-2-one CAS No. 1425-89-4

1,3-Bis(2-fluorophenyl)propan-2-one

Cat. No.: B1441728
CAS No.: 1425-89-4
M. Wt: 246.25 g/mol
InChI Key: ZPMDLKAIBNZIKT-UHFFFAOYSA-N
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Description

1,3-Bis(2-fluorophenyl)propan-2-one is an organic compound with the molecular formula C15H12F2O. It is also known as 1,3-bis(2-fluorophenyl)acetone. This compound is characterized by the presence of two fluorophenyl groups attached to a central propan-2-one moiety. It is a white to off-white powder with a melting point of 71-72°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2-fluorophenyl)propan-2-one can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of 2-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

2-Fluorobenzene+Acetyl chlorideAlCl3This compound\text{2-Fluorobenzene} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 2-Fluorobenzene+Acetyl chlorideAlCl3​​this compound

The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis(2-fluorophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-bis(2-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-fluorophenyl)propan-2-one: Similar structure but with fluorine atoms at the para positions of the phenyl rings.

    1,3-Bis(phenylthio)propan-2-one: Contains phenylthio groups instead of fluorophenyl groups.

    1,3-Bis(2-chlorophenyl)propan-2-one: Contains chlorophenyl groups instead of fluorophenyl groups.

Uniqueness

1,3-Bis(2-fluorophenyl)propan-2-one is unique due to the presence of fluorine atoms at the ortho positions of the phenyl rings. This structural feature imparts distinct chemical and physical properties, such as increased lipophilicity and altered reactivity, compared to its analogs .

Properties

IUPAC Name

1,3-bis(2-fluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O/c16-14-7-3-1-5-11(14)9-13(18)10-12-6-2-4-8-15(12)17/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMDLKAIBNZIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CC2=CC=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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